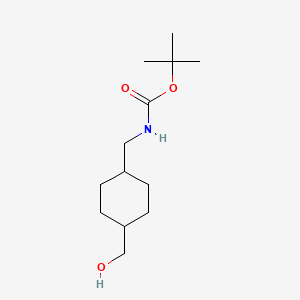

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXPGASLEFGROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593365 | |

| Record name | tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172348-63-9 | |

| Record name | tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Technical Guide

This technical guide provides a detailed overview of the primary synthesis pathways for tert-butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, a key building block in pharmaceutical and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a bifunctional molecule containing a Boc-protected amine and a primary alcohol. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The trans-conformation of the cyclohexane ring provides specific stereochemical properties that are often crucial for biological activity. This guide will detail two principal synthetic pathways for its preparation: the reduction of a carboxylic acid derivative and the Boc-protection of an amino alcohol.

Pathway 1: Reduction of Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

This pathway involves the reduction of the methyl ester of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid to the corresponding primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4).

Experimental Protocol

A suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.[1] A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate in THF is then added dropwise, maintaining the temperature below 10 °C.[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.[1] The reaction is then carefully quenched at a controlled temperature (15-25 °C) by the addition of sodium sulfate decahydrate.[1] The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure to yield this compound as a white powder.[1]

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equivalents |

| Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate | 257.34 | 54.3 | 0.21 | 1.0 |

| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 9.0 | 0.236 | 1.12 |

| Sodium Sulfate Decahydrate | 322.20 | 27 | - | - |

| This compound | 243.34 | 43 | 0.187 | - |

| Parameter | Value |

| Solvent | THF |

| Yield | 89% |

| Purity | - |

| MS-ESI | [M+1]+: 229.1 |

Synthesis Pathway Diagram

References

A Technical Guide to tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, a crucial bifunctional linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical identity, available physical and chemical data, and its role in the PROTAC workflow.

Chemical Identity and Properties

This compound is a carbamate derivative featuring a cyclohexane ring with a hydroxymethyl and a carbamate-protected aminomethyl substituent in a trans configuration. This specific stereochemistry and the presence of both a hydroxyl and a protected amine group make it a valuable building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 172348-63-9[1][2][3][4][5][6] |

| Molecular Formula | C13H25NO3[1][2][3][4][5][6] |

| Molecular Weight | 243.34 g/mol [1][5] |

| IUPAC Name | tert-butyl N-[[trans-4-(hydroxymethyl)cyclohexyl]methyl]carbamate |

| Appearance | White solid[1][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Predicted: 366.9±11.0 °C | Predicted value |

| Density | Predicted: 1.02±0.1 g/cm³ | Predicted value |

| Solubility | Soluble in various organic solvents | Enhanced by the tert-butyl group[1] |

| Storage | Store at 0-8°C[1][6] | Dry, sealed place[5] |

Role in PROTAC Technology

This compound serves as a linker molecule in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ternary complex formation and subsequent ubiquitination.

References

Spectroscopic Profile of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Technical Overview

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate (CAS No: 172348-63-9). The data presented herein is predicted based on the chemical structure and analysis of analogous compounds.

This technical guide provides a predicted spectroscopic profile of this compound, intended to assist researchers, scientists, and drug development professionals in the characterization of this compound. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 | Broad Singlet | 1H | NH -COO |

| ~ 3.4 | Triplet | 2H | CH₂ -OH |

| ~ 2.9 | Triplet | 2H | CH₂ -NH |

| ~ 1.8 - 1.9 | Multiplet | 2H | Cyclohexyl CH (axial) |

| ~ 1.44 | Singlet | 9H | -C(CH₃ )₃ |

| ~ 1.4 - 1.6 | Multiplet | 1H | Cyclohexyl CH |

| ~ 1.2 - 1.4 | Multiplet | 1H | Cyclohexyl CH |

| ~ 0.9 - 1.1 | Multiplet | 4H | Cyclohexyl CH₂ (equatorial) |

| ~ 1.5 (overlaps with other signals) | Singlet | 1H | OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.0 | C =O (Carbamate) |

| ~ 79.0 | -C (CH₃)₃ |

| ~ 68.0 | C H₂-OH |

| ~ 46.0 | C H₂-NH |

| ~ 40.0 | Cyclohexyl C H |

| ~ 36.0 | Cyclohexyl C H |

| ~ 30.0 | Cyclohexyl C H₂ |

| ~ 28.5 | -C(C H₃)₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Strong, Broad | O-H Stretch (Alcohol) |

| ~ 3320 | Medium | N-H Stretch (Carbamate) |

| ~ 2920, 2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1685 | Strong | C=O Stretch (Carbamate) |

| ~ 1520 | Medium | N-H Bend (Amide II) |

| ~ 1250 | Strong | C-O Stretch (Carbamate) |

| ~ 1170 | Strong | C-O Stretch (t-Butyl) |

| ~ 1040 | Medium | C-O Stretch (Alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 243 | [M]⁺ (Molecular Ion) |

| 228 | [M - CH₃]⁺ |

| 186 | [M - C₄H₉O]⁺ |

| 144 | [M - Boc]⁺ |

| 100 | [Boc]⁺ |

| 57 | [C₄H₉]⁺ (t-Butyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the solution into a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a more concentrated sample may be required.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

The method of sample introduction will depend on the instrument (e.g., direct infusion, or coupled with gas or liquid chromatography).

-

For Electron Ionization (EI), the sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam.

-

For Electrospray Ionization (ESI), the sample solution is introduced into the ion source through a heated capillary, forming charged droplets that desolvate to produce gaseous ions.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a target compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to CAS Number 172348-63-9: A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 172348-63-9 identifies the chemical compound tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate . This molecule has emerged as a significant building block in the field of chemical biology and drug discovery, primarily serving as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, co-opt the cell's natural protein disposal machinery to induce its degradation.[1][2][3] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 172348-63-9 | [4] |

| Molecular Formula | C13H25NO3 | [4] |

| Molecular Weight | 243.35 g/mol | [4] |

| IUPAC Name | tert-butyl N-[(trans-4-hydroxymethylcyclohexyl)methyl]carbamate | |

| Appearance | Solid | |

| Storage | Room temperature | [5] |

Synthesis and Characterization

Analytical Characterization:

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this exact compound are not publicly available, related structures show characteristic peaks. For instance, in the 1H NMR spectrum of tert-butyl (4-chlorophenyl)carbamate, the tert-butyl group protons appear as a singlet around 1.51 ppm.[6] For tert-butyl piperidine-1-carboxylate, the tert-butyl protons also appear around 1.45-1.56 ppm.[6]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of carbamate compounds.[7] A typical mobile phase would consist of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[8]

Role in PROTAC Technology

The primary and most significant application of this compound is as a linker component in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3]

The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC by influencing:

-

Ternary Complex Formation: The length and conformation of the linker are crucial for the stable formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][10] This complex is a prerequisite for the subsequent ubiquitination of the target protein.

-

Physicochemical Properties: The linker can be modified to improve the solubility, cell permeability, and pharmacokinetic properties of the PROTAC molecule.

The this compound linker provides a semi-rigid cyclohexane core, which can help to orient the protein-binding and E3 ligase-binding moieties in a productive conformation for ternary complex formation. The hydroxyl group offers a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand.

Mechanism of Action of PROTACs Utilizing this Linker

The general mechanism of action for a PROTAC employing the this compound linker follows the established pathway for targeted protein degradation.

Signaling Pathway:

The PROTAC molecule enters the cell and simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][9] This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[3] The PROTAC molecule is then released to engage with another POI and E3 ligase, acting catalytically.

Experimental Protocols for PROTAC Evaluation

The evaluation of PROTACs synthesized using the this compound linker involves a series of in vitro and cell-based assays to confirm their mechanism of action and efficacy.

1. Ternary Complex Formation Assays:

These assays are crucial to confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase complex.[9][11]

-

Method: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) can be employed.[12][13]

-

Protocol Outline (TR-FRET):

-

Label the target protein and E3 ligase with a FRET donor and acceptor pair, respectively.

-

In a microplate, incubate the labeled proteins with varying concentrations of the PROTAC.

-

Measure the FRET signal. An increase in the signal indicates the formation of the ternary complex.

-

2. In Vitro Ubiquitination Assays:

This assay provides direct evidence that the PROTAC can mediate the ubiquitination of the target protein.[14]

-

Protocol Outline:

-

Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, target protein, ubiquitin, ATP, and the PROTAC in a reaction buffer.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and analyze the products by Western blot using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein confirms the PROTAC's activity.[14]

-

3. Cellular Protein Degradation Assays:

The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

-

Method: Western blotting is the most common technique for quantifying protein levels.[3][15]

-

Protocol Outline:

-

Culture cells and treat them with varying concentrations of the PROTAC for different time points.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and detect the protein bands.

-

Quantify the band intensities to determine the extent of protein degradation.[16]

-

4. Cell Viability Assays:

These assays are performed to assess the cytotoxic effects of the PROTAC on cells.

-

Method: Common assays include MTT, MTS, or CellTiter-Glo.[17]

-

Protocol Outline (MTT Assay):

-

Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

-

After the desired incubation period, add MTT reagent to the wells.

-

Incubate to allow for the formation of formazan crystals.

-

Solubilize the crystals and measure the absorbance at a specific wavelength.

-

Calculate the cell viability as a percentage of the untreated control.[17]

-

Conclusion

This compound (CAS 172348-63-9) is a valuable chemical tool for researchers in the field of targeted protein degradation. Its properties as a semi-rigid linker make it a suitable component for the rational design and synthesis of PROTACs. The experimental protocols outlined in this guide provide a framework for the evaluation of PROTACs developed using this linker, from the initial confirmation of ternary complex formation to the assessment of cellular protein degradation and viability. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized linkers like this compound will be instrumental in the development of the next generation of innovative therapeutics.

References

- 1. Protein Degradation and PROTACs [promega.sg]

- 2. reactionbiology.com [reactionbiology.com]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Ternary Complex Formation [promega.kr]

- 10. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifesensors.com [lifesensors.com]

- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Conformation of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the structure and conformational properties of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates from well-established principles of stereochemistry and the known behavior of its constituent functional groups to present a comprehensive theoretical model of its conformational landscape. This guide also includes a detailed synthesis protocol, a discussion of its role as a PROTAC (Proteolysis Targeting Chimera) linker, and generalized experimental methodologies for its characterization.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted cyclohexane derivative featuring a hydroxymethyl group and a tert-butoxycarbonyl (Boc)-protected aminomethyl group in a trans-1,4-configuration.

| Property | Value | Source |

| IUPAC Name | tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)methylcarbamate | N/A |

| CAS Number | 172348-63-9 | [1] |

| Molecular Formula | C13H25NO3 | [1] |

| Molecular Weight | 243.35 g/mol | [1] |

| Predicted Boiling Point | 351.6 ± 11.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.05 ± 0.1 g/cm³ | N/A |

| Physical Form | Solid | [2] |

Conformational Analysis

The conformation of this compound is primarily dictated by the stereochemistry of the cyclohexane ring and the rotational freedom of the carbamate and hydroxymethyl substituents.

Cyclohexane Ring Conformation

The cyclohexane ring adopts a chair conformation to minimize angular and torsional strain.[] In a trans-1,4-disubstituted cyclohexane, the two substituents can be either in a diaxial or a diequatorial orientation. The equilibrium between these two chair conformations is determined by the steric bulk of the substituents, quantified by their A-values (the free energy difference between the axial and equatorial positions).[4]

For this compound, the two substituents are the -CH2NHBoc group and the -CH2OH group. Due to the significant steric hindrance of the tert-butyl group, the carbamate substituent is considerably bulky. The hydroxymethyl group is smaller in comparison. To minimize steric interactions, specifically 1,3-diaxial interactions, the thermodynamically most stable conformation will have both substituents in the equatorial position.[5][6]

Carbamate Group Conformation

The carbamate functional group exhibits planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group. This results in a rotational barrier around the C-N bond, leading to the existence of syn and anti conformers.[7][8] Generally, the anti conformer is slightly more stable (by about 1.0–1.5 kcal/mol) due to reduced steric hindrance and favorable electrostatic interactions.[7][8] However, the energy difference can be small, and in some cases, a mixture of both conformers may exist in solution.[7]

Synthesis

A detailed experimental protocol for the synthesis of tert-butyl (trans-4-hydroxymethylcyclohexyl)carbamate has been reported.[9] The synthesis involves the reduction of a methyl ester precursor.

Experimental Protocol: Synthesis

Reaction: Reduction of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate to tert-butyl (trans-4-hydroxymethylcyclohexyl)carbamate.

Materials:

-

Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

-

Lithium aluminium hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

A suspension of LiAlH4 (1.12 eq.) in THF is cooled to 0 °C in an ice bath.

-

A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 eq.) in THF is added slowly to the LiAlH4 suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is warmed to room temperature and stirred overnight.

-

The reaction is carefully quenched by the addition of sodium sulfate decahydrate at a temperature between 15 °C and 25 °C.

-

The insoluble material is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield tert-butyl (trans-4-hydroxymethylcyclohexyl)carbamate as a white powder.[9]

Role as a PROTAC Linker

This compound is utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The linker is a crucial component that connects the POI-binding ligand and the E3 ligase-binding ligand.

The conformation and flexibility of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The cyclohexane core of this linker provides a semi-rigid scaffold that can influence the spatial orientation of the two ligands.

Proposed Experimental Characterization

To experimentally validate the theoretical conformational analysis, the following techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state conformation of the cyclohexane ring and the rotational isomers of the carbamate group.

Generalized Protocol:

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

1H NMR: Acquire a high-resolution 1H NMR spectrum. The coupling constants (J-values) between the protons on the cyclohexane ring can provide information about their dihedral angles and thus the chair conformation. The chemical shifts of the protons adjacent to the substituents will be indicative of their axial or equatorial orientation.

-

13C NMR: Acquire a 13C NMR spectrum to identify all unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to assign all proton and carbon signals unambiguously.

-

Variable Temperature (VT) NMR: Acquire a series of 1H NMR spectra at different temperatures. Changes in the spectra can indicate the presence of conformational equilibria and allow for the determination of the thermodynamic parameters (ΔG, ΔH, ΔS) of the ring flip.[10]

-

NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments can provide information about through-space proximity of protons, which can help to confirm the relative stereochemistry and preferred conformation.

Single-Crystal X-ray Diffraction

Objective: To determine the solid-state conformation and the precise bond lengths and angles of the molecule.

Generalized Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[11]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.[12]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.[1]

Conclusion

Based on fundamental principles of conformational analysis, this compound is expected to exist predominantly in a chair conformation with both the hydroxymethyl and the tert-butylaminomethyl substituents in the equatorial positions to minimize steric strain. The carbamate moiety likely favors an anti conformation, although a mixture of rotamers in solution cannot be ruled out. Its application as a PROTAC linker highlights the importance of its defined three-dimensional structure for mediating protein-protein interactions. The proposed experimental protocols provide a roadmap for the empirical validation of these structural and conformational features. This guide serves as a valuable resource for researchers working with this molecule in the context of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. TERT-BUTYL TRANS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

Navigating the Solubility of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility profile of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility characteristics inferred from structurally related compounds and presents a comprehensive, standardized experimental protocol for determining precise solubility values.

Core Concepts: Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that significantly influences its biopharmaceutical and chemical processing characteristics. Understanding the solubility of a compound like this compound is essential for:

-

Reaction Condition Optimization: Selecting appropriate solvents is crucial for achieving optimal reaction kinetics, yield, and purity.

-

Purification Strategies: Solubility data informs the choice of solvent systems for crystallization, chromatography, and extraction processes.

-

Formulation Development: For APIs, solubility directly impacts bioavailability and the choice of drug delivery systems.

Solubility Profile of this compound

For a related compound, tert-butyl carbamate, it is known to be soluble in alcohols, chloroform, and methylene chloride, and slightly soluble in water and petroleum ether.[1] Another similar molecule, Tert-Butyl Cis-(4-Hydroxymethyl)Cyclohexylcarbamate, is described as having "improved solubility," which further supports the expectation of good solubility for the target compound in polar organic solvents.[2]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Alcohols | Soluble | (e.g., Methanol, Ethanol) The hydroxyl and carbamate groups can form hydrogen bonds with the alcohol solvent. |

| Chlorinated Solvents | Soluble | (e.g., Dichloromethane, Chloroform) The polarity of these solvents is sufficient to dissolve the compound. |

| Ethers | Likely Soluble | (e.g., Tetrahydrofuran, Diethyl Ether) The ether oxygen can act as a hydrogen bond acceptor. |

| Ketones | Likely Soluble | (e.g., Acetone, Methyl Ethyl Ketone) The ketone carbonyl group can act as a hydrogen bond acceptor. |

| Aprotic Polar Solvents | Likely Soluble | (e.g., DMSO, DMF) These solvents are strong hydrogen bond acceptors. |

| Non-polar Solvents | Sparingly Soluble to Insoluble | (e.g., Hexane, Toluene) The non-polar nature of these solvents is generally incompatible with the polar functional groups of the solute. |

| Water | Slightly Soluble | The presence of polar groups may allow for some solubility, but the non-polar cyclohexyl and tert-butyl groups will limit it. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or rotator

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique)

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Accurately dispense a known volume of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Immediately pass the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high solubility measurements.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Construct a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

References

A Technical Guide to the Thermal Stability of Boc-Protected Cyclohexylmethylamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tert-butoxycarbonyl (Boc)-protected cyclohexylmethylamines. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical development, due to its robustness under many conditions and its susceptibility to removal under specific acidic or thermal conditions. Understanding the thermal liability of Boc-protected compounds is critical for process development, reaction optimization, and ensuring the stability of intermediates and final products.

While specific quantitative thermal analysis data for Boc-protected cyclohexylmethylamines is not extensively available in public literature, this guide will extrapolate from the known behavior of other Boc-protected alkyl amines and provide the foundational knowledge and experimental protocols necessary to assess their thermal stability.

Principles of Thermal Stability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is known to be thermally labile. At elevated temperatures, it can be removed without the need for acid catalysis, proceeding through a unimolecular elimination reaction. This property can be both an advantage, allowing for "green" deprotection methods that avoid strong acids, and a potential liability, leading to undesired deprotection during other thermal processing steps.

The thermal decomposition of a Boc-protected amine results in the formation of the free amine, carbon dioxide, and isobutylene.[1] This process is generally understood to occur via a concerted mechanism.

Factors Influencing Thermal Stability

The thermal stability of the N-Boc group is influenced by the nature of the amine it is protecting. Generally, the ease of thermal deprotection follows the trend: heteroaryl amines > aryl amines > alkyl amines.[2][3] Boc-protected alkyl amines are the most thermally robust among these classes, requiring higher temperatures for deprotection.[2][3]

Given that cyclohexylmethylamine is a primary or secondary alkyl amine, it is expected that its N-Boc protected form would exhibit relatively high thermal stability compared to N-Boc protected anilines or imidazoles. However, without empirical data, the precise decomposition temperature is unknown.

Quantitative Analysis of Thermal Stability

To quantitatively assess the thermal stability of a compound like N-Boc-cyclohexylmethylamine, two primary techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] For a Boc-protected amine, TGA can pinpoint the temperature at which the Boc group is cleaved, as this results in a mass loss corresponding to the mass of carbon dioxide and isobutylene.

Hypothetical TGA Data for N-Boc-Cyclohexylmethylamine

While specific data is unavailable, a hypothetical TGA experiment would yield data that can be presented as follows:

| Parameter | Description | Expected Observation for a Boc-Protected Alkylamine |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | Expected to be relatively high, likely above 150°C. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. | This would be the inflection point of the mass loss curve. |

| Percent Mass Loss | The total percentage of mass lost during the decomposition event. | Should correspond to the mass percentage of CO2 and isobutylene. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It can detect endothermic and exothermic events, such as melting, crystallization, and decomposition. The thermal deprotection of the Boc group is an endothermic process.

Hypothetical DSC Data for N-Boc-Cyclohexylmethylamine

A DSC analysis would provide the following types of information:

| Parameter | Description | Expected Observation |

| Melting Point (Tm) | The temperature at which the compound transitions from solid to liquid. | An endothermic peak corresponding to the melting of the solid compound. |

| Decomposition Enthalpy (ΔHdecomp) | The amount of heat absorbed during the decomposition process. | An endothermic event, likely broader than the melting peak, occurring at a higher temperature. |

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analysis on a sample of N-Boc-cyclohexylmethylamine.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or alumina.

-

Tare the sample pan.

-

-

Sample Preparation:

-

Place a small, representative sample (typically 5-10 mg) of N-Boc-cyclohexylmethylamine into the tared sample pan.

-

Record the exact mass of the sample.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Set the temperature program:

-

Equilibrate at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 300°C).

-

-

-

Data Analysis:

-

Plot the sample mass (or percent mass loss) as a function of temperature.

-

Determine the onset temperature of decomposition from the intersection of the baseline with the tangent of the decomposition curve.

-

The first derivative of the mass loss curve (DTG curve) can be plotted to determine the peak decomposition temperature.

-

Calculate the total mass loss and compare it to the theoretical mass loss for the cleavage of the Boc group.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

-

Use hermetically sealed aluminum pans for volatile samples or samples that may decompose to gaseous products.

-

-

Sample Preparation:

-

Place a small, accurately weighed sample (typically 2-5 mg) of N-Boc-cyclohexylmethylamine into a DSC pan.

-

Seal the pan hermetically.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Experimental Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Set the temperature program:

-

Equilibrate at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and integrate the endothermic peaks corresponding to melting and decomposition to determine the peak temperatures and enthalpies (ΔH).

-

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes described in this guide.

Caption: Thermal decomposition pathway of a Boc-protected amine.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct, quantitative thermal stability data for Boc-protected cyclohexylmethylamines remains to be extensively published, a strong foundational understanding can be built upon the known behavior of other Boc-protected alkyl amines. These compounds are expected to be relatively thermally stable, likely requiring temperatures in excess of 150°C for efficient deprotection. For drug development professionals and researchers, it is imperative to empirically determine the thermal stability of specific Boc-protected intermediates using standard techniques such as TGA and DSC. The protocols and principles outlined in this guide provide a robust framework for conducting such an analysis, ensuring the development of safe, efficient, and reliable synthetic processes.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. setaramsolutions.com [setaramsolutions.com]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Bifunctional Cyclohexyl Carbamates in Modern Research: A Technical Guide

For Immediate Release

Bifunctional cyclohexyl carbamates are emerging as a versatile class of chemical tools with significant potential across various research disciplines, including drug discovery, chemical biology, and materials science. Their unique structural features, combining a stable carbamate linkage with a conformationally rigid cyclohexyl scaffold and two reactive functionalities, enable their application as enzyme inhibitors, linkers for targeted protein degradation, and building blocks for novel materials. This technical guide provides an in-depth overview of the core applications of bifunctional cyclohexyl carbamates, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

I. Enzyme Inhibition: Targeting Key Players in Disease

Cyclohexyl carbamate derivatives have demonstrated potent inhibitory activity against several key enzymes implicated in human diseases. The carbamate moiety acts as a crucial pharmacophore, often engaging in covalent or non-covalent interactions within the enzyme's active site.

A. Soluble Epoxide Hydrolase (sEH) Inhibition

Substituted ureas and carbamates have been identified as potent, tight-binding inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.[1] The cyclohexyl group often contributes to the hydrophobicity and binding affinity of these inhibitors.

B. Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH inhibitors are of great interest for the management of neuropathic pain.[2] Cyclohexyl carbamate derivatives have been developed as potent FAAH inhibitors, with some exhibiting low nanomolar IC50 values.[2][3] These inhibitors often act by covalently modifying the active site serine residue of FAAH.[3]

C. Butyrylcholinesterase (BuChE) Inhibition

Selective inhibition of BuChE is a therapeutic strategy for Alzheimer's disease. Certain 2-arylaminocyclohexyl N,N-dimethylcarbamates have shown potent and selective inhibition of BuChE, with some compounds being significantly more active than the reference drug donepezil.[4]

Table 1: Inhibitory Activity of Cyclohexyl Carbamate Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

| N-Cyclohexyl-N'-(3-phenyl)propylurea | Murine sEH | Not specified (tight binding) | [1] |

| Pyrazole phenylcyclohexylcarbamate (Compound 22) | Human recombinant FAAH | 11 nM | [2] |

| cis-2-arylaminocyclohexyl N,N-dimethylcarbamate (Compound 10c) | Butyrylcholinesterase (BuChE) | 0.07 µM | [4] |

II. PROTAC Linkers: Bridging Proteins for Targeted Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase.[5] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[6][7] Bifunctional cyclohexyl carbamates, such as tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, serve as valuable, rigid linker components in the synthesis of PROTACs.[8]

Figure 1: General mechanism of PROTAC-mediated protein degradation.

III. Chemical Probes: Illuminating Biological Processes

The bifunctional nature of cyclohexyl carbamates makes them suitable scaffolds for the development of chemical probes. One functional group can be used to attach a reporter molecule, such as a fluorophore, while the other can be modified to interact with a biological target. This allows for the creation of probes for fluorescence polarization, FRET, and other spectroscopic techniques to study protein dynamics.[9][10]

IV. Materials Science: Building Blocks for Functional Polymers

While a nascent area of application, the principles of polymer chemistry suggest that bifunctional cyclohexyl carbamates can be valuable monomers for the synthesis of novel polymers. The two functional groups allow for their incorporation into polymer backbones or as pendant side chains, potentially conferring unique thermal, mechanical, or biocompatibility properties to the resulting materials. For instance, they could be used in the synthesis of polyurethanes or for the surface modification of materials.[11]

V. Experimental Protocols

A. Synthesis of a Bifunctional Cyclohexyl Carbamate Building Block: tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

This protocol describes the synthesis of a key bifunctional building block for PROTAC linkers and other applications.

Materials:

-

(trans-4-Aminocyclohexyl)methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (trans-4-aminocyclohexyl)methanol (1.0 eq) in DCM.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate as a white solid.

Figure 2: Synthesis workflow for a bifunctional cyclohexyl carbamate.

B. Protocol for Butyrylcholinesterase (BuChE) Inhibition Assay

This protocol is based on the Ellman's method for determining cholinesterase activity.

Materials:

-

Human BuChE

-

Butyrylthiocholine iodide (BTCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 7.4)

-

Test compound (cyclohexyl carbamate derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of BuChE, BTCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the BuChE solution to each well and incubate for a defined period (e.g., 15 minutes) at 37 °C.

-

Initiate the reaction by adding the BTCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

C. Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the general steps to assess the degradation of a target protein after treatment with a PROTAC.

Materials:

-

Cell line expressing the protein of interest (POI)

-

PROTAC molecule

-

Cell lysis buffer

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against the POI and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

VI. Signaling Pathway Modulation

Carbamate compounds can influence cellular signaling pathways. For instance, some carbamates have been shown to modulate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[8] Depending on the specific compound and cellular context, carbamates can either activate or inhibit this pathway.

Figure 3: Simplified Nrf2 signaling pathway and potential modulation by carbamates.

Conclusion

Bifunctional cyclohexyl carbamates represent a promising and versatile class of molecules with broad applications in research and development. Their utility as enzyme inhibitors, PROTAC linkers, and potentially as components of advanced materials underscores their importance in medicinal chemistry and materials science. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists looking to harness the potential of these remarkable compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. Carbamate - Wikipedia [en.wikipedia.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US6462144B1 - Carbamate-functional resins and their use in high solids coating compositions - Google Patents [patents.google.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

The Emergence of a Key PROTAC Linker: A Technical Guide to tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

For researchers, scientists, and drug development professionals, the synthesis of novel therapeutic agents often relies on the availability of versatile chemical building blocks. One such molecule, tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs. This technical guide provides an in-depth overview of the discovery, synthesis, and key applications of this important linker molecule.

Introduction: A Molecule Defined by its Application

This compound (CAS No. 172348-63-9) is a bifunctional organic molecule that has gained prominence in medicinal chemistry primarily for its role as a linker in the construction of PROTACs.[1][2] PROTACs are hetero-bifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two binding ligands, which in turn influences the efficacy and selectivity of the resulting PROTAC.

The history of this compound is therefore intrinsically linked to the rise of PROTAC technology. While a singular "discovery" event in the traditional sense of identifying a novel pharmacologically active agent is not apparent from the existing literature, its first synthesis and application likely occurred within the context of developing these targeted protein degraders. Its value lies in its structural features: a Boc-protected amine that allows for controlled coupling reactions and a primary alcohol that provides a reactive handle for further chemical modification.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 172348-63-9 |

| Molecular Formula | C13H25NO3 |

| Molecular Weight | 243.35 g/mol |

| Appearance | Solid |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in a standalone publication but can be inferred from established organic chemistry principles and the synthesis of structurally related compounds. The logical precursor for this molecule is tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a commercially available antifibrinolytic agent.[3]

The probable synthetic pathway involves two key transformations: the protection of the primary amine with a tert-butoxycarbonyl (Boc) group and the reduction of the carboxylic acid to a primary alcohol.

General Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process starting from tranexamic acid.

Caption: Proposed synthetic pathway for the target molecule.

Detailed Experimental Protocol (Hypothetical)

Based on standard laboratory procedures for Boc protection and ester reduction, a detailed experimental protocol can be proposed.

Step 1: Boc Protection of Tranexamic Acid

-

Reaction Setup: To a solution of tranexamic acid in a suitable solvent (e.g., a mixture of dioxane and water) at 0 °C, add a base such as sodium hydroxide to adjust the pH to approximately 9-10.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)2O) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected tranexamic acid.

Step 2: Reduction of the Carboxylic Acid

-

Reaction Setup: Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

-

Addition of the Boc-Protected Intermediate: Slowly add a solution of the Boc-protected tranexamic acid in anhydrous THF to the suspension of the reducing agent, maintaining the temperature below 10 °C.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Carefully quench the reaction by the sequential addition of water, a 15% aqueous solution of sodium hydroxide, and water again, while cooling the flask in an ice bath.

-

Workup and Purification: Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Role in PROTAC Design and Signaling

The primary utility of this compound is as a foundational linker in the synthesis of PROTACs. Its structure allows for the covalent attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

The logical workflow for incorporating this linker into a PROTAC is a stepwise process.

Caption: General workflow for PROTAC synthesis using the linker.

The signaling pathway initiated by a PROTAC containing this linker involves the recruitment of the cellular ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound serves as a testament to the importance of enabling chemical tools in modern drug discovery. While it may not possess intrinsic biological activity, its role as a versatile and strategically designed linker is indispensable for the construction of PROTACs. The synthetic accessibility, derived from the readily available tranexamic acid, and its bifunctional nature have solidified its place in the toolbox of medicinal chemists working at the forefront of targeted protein degradation. As the field of PROTACs continues to expand, the demand for well-characterized and reliable linkers like this compound is expected to grow, further cementing its significance in the development of next-generation therapeutics.

References

Safety and Handling of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate (CAS No. 172348-63-9) is a versatile intermediate compound utilized in the pharmaceutical and chemical industries.[1] Its unique structure, featuring a tert-butyl protecting group and a functionalized cyclohexyl core, makes it a valuable building block in the synthesis of complex molecules and bioactive compounds, including its use as a PROTAC linker.[1][2][3] This guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound in a research and development setting. While this compound is noted for a "favorable safety profile," empirical data is limited, and thus, cautious handling in accordance with this guide is imperative.[1]

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 172348-63-9 | [1][3][4][5][6] |

| Molecular Formula | C13H25NO3 | [1][3][6] |

| Molecular Weight | 243.34 g/mol | [1][6] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 0-8°C in a dry, sealed place. | [1][6] |

Table 2: Toxicological Profile

| Parameter | Data | Notes and References |

| Acute Toxicity | Data not available for this specific compound. | Carbamates, as a class, can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9][10] |

| Skin Corrosion/Irritation | Data not available for this specific compound. | A related compound causes skin irritation.[7] General carbamate exposure can occur through dermal contact.[8][9] |

| Serious Eye Damage/Irritation | Data not available for this specific compound. | A related compound causes serious eye damage.[7] |

| Respiratory or Skin Sensitization | Data not available for this specific compound. | |

| Germ Cell Mutagenicity | Data not available for this specific compound. | |

| Carcinogenicity | Data not available for this specific compound. | |

| Reproductive Toxicity | Data not available for this specific compound. | |

| Specific Target Organ Toxicity (Single Exposure) | Data not available for this specific compound. | A related compound may cause respiratory irritation.[7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available for this specific compound. | |

| Aspiration Hazard | Data not available for this specific compound. |

Hazard Identification and First Aid

While a specific hazard classification for this compound is not available, based on the general toxicity of carbamates, the following precautions and first aid measures should be followed. Carbamates function by reversibly inhibiting acetylcholinesterase, which can lead to a range of cholinergic symptoms.[8][9][10]

Table 3: Hazard Statements and First Aid Measures

| Exposure Route | Potential Hazards | First Aid Measures |

| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |

| Skin Contact | May cause skin irritation. Harmful if absorbed through the skin. | Immediately wash skin with soap and plenty of water.[11] Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | May cause serious eye irritation or damage. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11] |

Experimental Protocols: Safe Handling Workflow

Due to the lack of specific experimental protocols in the search results, a general workflow for the safe handling of this chemical in a laboratory setting is provided. This workflow is based on standard laboratory safety practices for handling potentially hazardous solid chemicals.

Caption: General laboratory workflow for safe handling.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following personal protective equipment and engineering controls are mandatory when handling this compound.

Table 4: Recommended PPE and Engineering Controls

| Control Type | Recommendation |

| Engineering Controls | Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use. |

| Respiratory Protection | If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

Accidental Release and Fire-Fighting Measures

In the event of a spill or fire, immediate and appropriate action is critical to prevent injury and environmental contamination.

Table 5: Spill and Fire Response

| Incident | Recommended Action |

| Spill | Evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep or scoop up the material to avoid generating dust and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. |

| Fire | Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire. Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

| Hazardous Combustion Products | Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides. |

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel and the environment.

Table 6: Storage and Disposal Guidelines

| Aspect | Guideline |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 0°C and 8°C.[1] |

| Incompatible Materials | Keep away from strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways. |

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and professional judgment. All laboratory personnel should be trained in the proper handling of hazardous chemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. capotchem.com [capotchem.com]

- 5. CAS RN 172348-63-9 | Fisher Scientific [fishersci.com]

- 6. CAS 172348-63-9 | this compound - Synblock [synblock.com]

- 7. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdsearchlight.com [mdsearchlight.com]

- 9. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity composed of a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate is a versatile aliphatic linker building block for PROTAC synthesis. Its cyclohexane core provides a degree of rigidity and conformational constraint that can be advantageous for optimizing the geometry of the ternary complex. The primary alcohol offers a handle for functionalization and attachment to either the warhead or the E3 ligase ligand, while the Boc-protected amine provides a latent attachment point that can be deprotected for subsequent coupling reactions. These application notes provide detailed protocols for the incorporation of this linker into PROTACs, with a focus on targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory signaling pathways.

Data Presentation

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters for quantitative comparison include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide illustrative data for IRAK-4 targeting PROTACs, demonstrating the impact of linker composition on degradation efficiency. While specific data for PROTACs synthesized with this compound is not publicly available, the data presented is representative of PROTACs with similar aliphatic and PEG linkers targeting IRAK-4.[1][2]

Table 1: Illustrative Degradation Activity of IRAK-4 PROTACs

| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| IRAK4-PROTAC-1 | Alkyl Chain | 259 | >90 | PBMCs |

| IRAK4-PROTAC-2 | PEG2 | <10 | >95 | OCI-LY10 |

| IRAK4-PROTAC-3 | Spirocyclic Pyrimidine | 15 | >90 | PBMCs |

Data is representative and compiled from studies on IRAK-4 PROTACs with various linkers.

Table 2: Comparison of Biological Activity of an IRAK-4 PROTAC with its Parent Inhibitor

| Compound | IRAK4 IC50 (nM) | Cell Viability IC50 (µM) (OCI-LY10 cells) |

| Parent Inhibitor | 70.0 ± 10.5 | >10 |

| IRAK4-PROTAC-2 | - | 0.5 ± 0.1 |

This table illustrates the enhanced cellular potency of a PROTAC compared to its corresponding inhibitor.[1]

Signaling Pathway

PROTACs targeting IRAK-4 hijack the ubiquitin-proteasome system to induce its degradation, thereby inhibiting downstream inflammatory signaling. The following diagram illustrates the proposed mechanism of action.

Caption: PROTAC-mediated degradation of IRAK-4 and inhibition of downstream NF-κB signaling.

Experimental Workflow

The synthesis of a PROTAC using this compound typically follows a modular approach. The linker can be functionalized and then sequentially coupled to the E3 ligase ligand and the warhead.

Caption: A generalized workflow for the synthesis of a PROTAC using the specified linker.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an IRAK-4 targeting PROTAC using this compound as the linker. These are representative protocols and may require optimization based on the specific warhead and E3 ligase ligand used.

Protocol 1: Functionalization of the Linker

This protocol describes the activation of the primary alcohol of the linker for subsequent nucleophilic substitution.

1.1. Tosylation of this compound

-

Reagents and Materials:

-

This compound (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Triethylamine (Et3N) or Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional)

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (or pyridine) and DMAP (if used) to the solution.

-

Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the tosylated linker.

-

Protocol 2: Coupling to E3 Ligase Ligand

This protocol details the coupling of the functionalized linker to an amine-containing E3 ligase ligand, such as a derivative of pomalidomide.

2.1. Alkylation of an Amine-Functionalized E3 Ligase Ligand

-

Reagents and Materials:

-

Tosylated linker from Protocol 1 (1.1 eq)

-

Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide) (1.0 eq)

-

Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3) (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a solution of the amine-functionalized E3 ligase ligand in anhydrous DMF, add the base (Cs2CO3 or K2CO3).